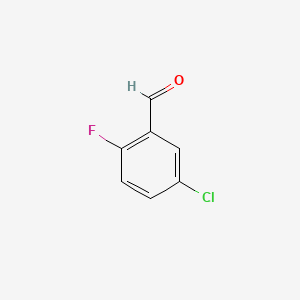

5-Chloro-2-fluorobenzaldehyde

Descripción

Significance and Academic Context of Halogenated Benzaldehydes

Halogenated benzaldehydes are a class of aromatic aldehydes where one or more hydrogen atoms on the benzene (B151609) ring have been substituted by halogens such as fluorine, chlorine, bromine, or iodine. mdpi.comnih.gov These substitutions significantly alter the compound's chemical and physical properties, rendering them highly versatile intermediates in numerous industrial and academic fields. mdpi.comnih.gov The introduction of halogen atoms, particularly electronegative ones like fluorine and chlorine, modifies the electron distribution within the aromatic ring and influences the reactivity of the aldehyde functional group. mt.com

This enhanced reactivity makes halogenated benzaldehydes valuable precursors for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals like pesticides and herbicides, and materials such as dyes and pigments. mdpi.comnih.govchemimpex.com In medicinal chemistry, the incorporation of halogens into a molecule can improve its pharmacological profile, affecting properties like metabolic stability, lipophilicity, and binding affinity to biological targets. wisdomlib.orgresearchgate.net Consequently, halogenation is a widely employed strategy in drug discovery and development. wisdomlib.orgresearchgate.net The capacity of these compounds to undergo further chemical transformations underscores their importance across a broad spectrum of applications. mdpi.comnih.gov

Strategic Importance of 5-Chloro-2-fluorobenzaldehyde as a Synthetic Building Block

This compound is a di-substituted aromatic aldehyde that has emerged as a particularly valuable building block in organic synthesis. chemimpex.comchemimpex.com Its strategic importance stems from the unique reactivity conferred by the specific placement of the chloro and fluoro substituents on the benzaldehyde (B42025) ring. The presence of these two different halogen atoms, along with the aldehyde group, provides multiple reactive sites for chemists to exploit in the construction of more complex molecular architectures.

The chlorinated and fluorinated structure enhances the electrophilic character of the aromatic ring and the aldehyde carbon, facilitating efficient participation in reactions such as nucleophilic substitutions and condensations. chemimpex.comchemimpex.com This reactivity makes it a preferred intermediate for researchers and industry professionals in the development of novel, biologically active molecules. chemimpex.comchemimpex.com Its utility is demonstrated in its application as a precursor for pharmaceuticals, fine chemicals, and agrochemicals. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 96515-79-6 | chemimpex.comchemimpex.comsigmaaldrich.com |

| Molecular Formula | C₇H₄ClFO | chemimpex.comchemimpex.comsigmaaldrich.com |

| Molecular Weight | 158.56 g/mol | chemimpex.comchemimpex.comsigmaaldrich.com |

| Appearance | White to orange to green powder to lump to clear liquid | chemimpex.comchemimpex.com |

| Melting Point | 34 - 39 °C | chemimpex.comchemimpex.comsigmaaldrich.com |

| Boiling Point | 210.1 ± 20.0 °C at 760 mmHg | sigmaaldrich.com |

| Purity | ≥ 98% | chemimpex.comsigmaaldrich.com |

Overview of Contemporary Research Themes and Challenges

Current research involving this compound is diverse, reflecting its versatility as a synthetic intermediate. A primary theme is its utilization in the synthesis of novel pharmaceutical agents. It serves as a key starting material in the development of drugs, particularly noted in the pursuit of new anti-inflammatory and analgesic compounds. chemimpex.com A specific example includes its role as a precursor in the synthesis of a potent, nonpeptide CCR1 antagonist, which was labeled with fluorine-18 (B77423) for use in positron emission tomography (PET) imaging studies. researchgate.net

Beyond pharmaceuticals, the compound is integral to other areas of chemical innovation. It is employed in the production of dyes and pigments, where its distinct chemical properties contribute to the creation of specific colors. chemimpex.com Furthermore, its unique electronic and structural characteristics make it a candidate for the design of fluorescent probes, which are essential tools in biological imaging and diagnostics. chemimpex.com Research is also directed towards its application in the agrochemical sector for formulating effective pesticides and herbicides. chemimpex.com

A significant challenge in the field of halogenated compounds is the development of efficient, selective, and environmentally sustainable synthetic methodologies. researchgate.netsmolecule.com Research continues to explore novel catalytic routes and reaction conditions to optimize the synthesis and subsequent transformations of molecules like this compound, aiming for higher yields, reduced by-products, and improved safety profiles. mt.comsmolecule.com

Table 2: Key Research Applications of this compound

| Application Area | Description | Reference(s) |

|---|---|---|

| Pharmaceutical Synthesis | Serves as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs. Used to create biologically active molecules. | chemimpex.com |

| Agrochemicals | Explored in the development of effective pesticides and herbicides. | chemimpex.com |

| Dyes and Pigments | Utilized in the production of dyes and pigments due to its distinct chemical properties. | chemimpex.com |

| Fluorescent Probes | Suitable for designing fluorescent probes for biological imaging and diagnostics. | chemimpex.com |

| Medicinal Chemistry Research | Used as a precursor in the synthesis of radiolabeled compounds for imaging studies, such as CCR1 antagonists for PET. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUCEMLUHTMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378576 | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96515-79-6 | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Fluorobenzaldehyde and Its Analogs

Established Synthetic Routes and Reaction Optimizations

The traditional synthesis of 5-Chloro-2-fluorobenzaldehyde and its analogs often involves two primary strategies: the introduction of a fluorine atom onto a pre-existing chlorinated benzaldehyde (B42025) scaffold, or the construction of the aldehyde functionality on a chlorofluorobenzene ring.

Halogen-Exchange Reactions for Selective Fluorination

Halogen-exchange (Halex) fluorination is a cornerstone method for synthesizing fluorinated aromatic compounds. cas.cn This nucleophilic aromatic substitution (SNAr) reaction typically involves the displacement of a chlorine atom with a fluoride (B91410) ion. The process is particularly effective for electron-deficient aromatic rings where the presence of electron-withdrawing groups, like the aldehyde group, activates the ring towards nucleophilic attack. cas.cnacs.org

A common approach for analogous compounds like 4-chlorobenzaldehyde (B46862) involves heating with an alkali metal fluoride, such as potassium fluoride (KF), in the presence of a phase-transfer catalyst. a-star.edu.sgresearchgate.net These catalysts, which include quaternary phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) and crown ethers, are crucial for solubilizing the fluoride salt in aprotic polar solvents and facilitating its transfer to the organic substrate. a-star.edu.sgresearchgate.net For dichlorinated benzaldehydes, such as 2,4-dichlorobenzaldehyde, the reaction can proceed to replace both chlorine atoms, yielding difluorobenzaldehyde as the major product at high temperatures (e.g., 230 °C). thieme-connect.de The reaction conditions can be tuned to favor mono-fluorination by controlling temperature and reaction time.

Research into the fluorination of 2,6-dichlorobenzaldehyde (B137635) has provided kinetic data, illustrating that the replacement of the first chlorine atom has a higher activation energy than the second, offering a window for selective mono-fluorination. researchgate.net The choice of solvent also significantly impacts reaction efficiency, with dipolar aprotic solvents like nitrobenzene (B124822) or sulfolane (B150427) often being employed. a-star.edu.sgthieme-connect.deresearchgate.net

Table 1: Conditions for Halogen-Exchange Fluorination of Chloro-substituted Benzaldehydes

| Starting Material | Fluorinating Agent | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenylphosphonium bromide | Solvent-free | 210 | ~90 | a-star.edu.sg |

| 2,6-Dichlorobenzaldehyde | KF | Ph4PBr / Acetone-furan crown ether | Nitrobenzene | 170-190 | - | researchgate.net |

| 2,4-Dichlorobenzaldehyde | KF | - | Sulfolane | 220 | 52 (for 2,4-difluorobenzaldehyde) | thieme-connect.de |

| 4-Chlorobenzaldehyde | KF | Ph4PBr / Cat. A | Nitrobenzene | 210 | 80.9 | researchgate.net |

Aldehyde Group Functionalization and Introduction Strategies

An alternative to direct fluorination is the introduction of the aldehyde (formyl) group onto an existing chlorofluorinated aromatic ring. Several classical and modern methods are available for this transformation.

One prevalent industrial method is the oxidation of the corresponding substituted toluene. wikipedia.org For instance, 2-chloro-6-fluorobenzaldehyde (B137617) can be prepared from the oxidation of 2-chloro-6-fluorotoluene. wikipedia.org Similarly, the synthesis of fluorobenzoic acids, which can be subsequently reduced to aldehydes, is achieved through the liquid-phase oxidation of fluorotoluene derivatives using an oxygen-containing gas in the presence of a heavy metal and bromine compound catalyst. google.com

Another route is the formylation of a suitable precursor like 4-chloro-1-fluorobenzene. The Vilsmeier-Haack reaction is a common method for this purpose, employing reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Reductive carbonylation using carbon monoxide and hydrogen with a rhodium catalyst is another effective strategy. Direct formylation of deactivated aromatics like fluorobenzene (B45895) can be challenging but has been improved by using additives like anisole (B1667542) derivatives in the presence of a Lewis acid such as aluminum chloride. google.com

Development of Novel Synthetic Approaches

Continuous innovation in synthetic chemistry aims to improve the efficiency, selectivity, and environmental profile of chemical manufacturing. The synthesis of this compound and its analogs has benefited from advances in catalysis and process engineering.

Catalytic Systems and Mechanistic Investigations in Synthesis

The mechanism of SNAr fluorination is central to understanding and optimizing the synthesis. The reaction generally proceeds through a high-energy intermediate known as a Meisenheimer complex. acs.org Computational studies on similar reactions, like the fluorination of halonitrobenzenes, confirm the formation of these intermediates. acs.org The role of the catalyst is to lower the energy barrier for this process. Phase-transfer catalysts like tetramethylammonium (B1211777) chloride (TMAC) have proven suitable for the fluorination of chlorobenzaldehydes. thomassci.comsigmaaldrich.com

Recent research has explored novel catalytic systems to overcome the limitations of traditional SNAr reactions, which often require harsh conditions and are limited to electron-poor substrates. acs.org This includes the development of highly reactive fluoride sources like anhydrous tetramethylammonium fluoride (Me₄NF), which can effect fluorination at room temperature. acs.org Other approaches involve using different catalyst classes entirely. For example, CBr₄ has been demonstrated as a halogen bond donor catalyst for the selective activation of aldehydes in other reaction types, a principle that could inspire new catalytic strategies. nih.govorganic-chemistry.org Furthermore, rhodium-catalyzed C-H functionalization using a removable triazene (B1217601) directing group offers a sophisticated method for building complex substitution patterns on benzaldehydes. acs.org

Application of Continuous Flow Chemistry for Enhanced Production Efficiency

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. chemistryviews.org These benefits include superior heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling and automation. chemistryviews.orgresearchgate.net

The production of substituted aldehydes has been shown to be highly amenable to flow chemistry. For example, the palladium-catalyzed reductive carbonylation of aryl bromides to form aryl aldehydes has been successfully implemented in a continuous-flow system using syngas (CO and H₂). nih.gov This setup allows for precise control over the gas-to-liquid ratio, which is critical for optimizing yield and minimizing catalyst decomposition. nih.gov Similarly, hazardous reactions like the nitration of benzaldehyde can be performed much more safely and efficiently in a microreactor, reducing reaction times from hours to minutes. researchgate.net The application of flow technology to the synthesis of this compound, whether through halogen exchange or formylation, holds great promise for enhancing production efficiency, safety, and scalability. patsnap.comgoogle.com

Green Chemistry Principles in the Synthesis of Fluorinated Benzaldehydes

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.netmygreenlab.org The synthesis of fluorinated benzaldehydes is an area where these principles can have a significant impact.

A key development is the move towards solvent-free reactions. The direct halogen-exchange fluorination of 4-chlorobenzaldehyde, for example, has been shown to proceed efficiently under solvent-free conditions using a phase-transfer catalyst, achieving high yield and selectivity. a-star.edu.sg This approach eliminates the environmental and economic costs associated with large volumes of organic solvents.

Another green strategy is the use of water as a reaction medium. While nucleophilic fluorination has traditionally been conducted under anhydrous conditions, studies have shown that fluorination can be achieved in aqueous environments using specific reagents like F-TEDA-BF₄, also known as Selectfluor. sibran.ru This method is more ecologically acceptable and leverages the low cost and non-toxic nature of water. sibran.ru

Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluorobenzaldehyde

Analysis of Electrophilic Character and Halogen Substituent Effects

The electrophilic character of 5-Chloro-2-fluorobenzaldehyde is significantly influenced by the electronic properties of its substituents. The aldehyde group (-CHO) is a moderately deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This withdrawal enhances the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.

The halogen substituents, fluorine and chlorine, further modulate the molecule's reactivity. Both are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which further increases the electrophilicity of the carbonyl carbon and the aromatic ring. While halogens also possess a resonance effect (+R effect) due to their lone pairs, the inductive effect is generally dominant in influencing reactivity.

Exploration of Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of this compound is highly susceptible to nucleophilic addition, a fundamental reaction class for aldehydes. This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Reduction Reactions: A common example is the reduction of the aldehyde to a primary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The hydride ion (H⁻) from NaBH₄ acts as the nucleophile, attacking the carbonyl carbon. A subsequent workup with a protic solvent provides the corresponding 5-chloro-2-fluorobenzyl alcohol. Given the enhanced electrophilicity of the carbonyl group, this reaction is expected to proceed efficiently.

Grignard Reactions: Carbon-carbon bond formation can be achieved via the Grignard reaction. An organomagnesium halide (R-MgX), or a similar organometallic reagent, acts as a carbon-based nucleophile. The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. The general mechanism involves the nucleophilic addition of the R-group to the carbonyl carbon.

Below is a table summarizing typical nucleophilic addition reactions with this compound.

| Reaction Type | Nucleophile | Typical Reagent | Product Type |

|---|---|---|---|

| Reduction | Hydride (H⁻) | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Grignard Reaction | Carbanion (R⁻) | Alkyl/Aryl Magnesium Halide (RMgX) | Secondary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | Hydrogen Cyanide (HCN) or NaCN/H⁺ | Cyanohydrin |

Studies on Condensation Reactions Involving the Aldehyde Moiety

Condensation reactions are crucial for forming carbon-carbon double bonds from carbonyl compounds. This compound readily participates in such transformations, including the Knoevenagel and Wittig reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. The product is typically an α,β-unsaturated compound, formed after a dehydration step. The reaction of this compound with compounds like malononitrile (B47326) or diethyl malonate is expected to proceed efficiently due to the aldehyde's high reactivity.

Wittig Reaction: The Wittig reaction provides a versatile method for synthesizing alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

The following table details representative condensation reactions involving this compound.

| Reaction Name | Reagent Type | Example Reagent | Typical Catalyst | Product |

|---|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound | Malononitrile | Piperidine, Triethylamine | 2-(5-Chloro-2-fluorobenzylidene)malononitrile |

| Knoevenagel Condensation | Active Methylene Compound | Diethyl malonate | Piperidine | Diethyl 2-(5-chloro-2-fluorobenzylidene)malonate |

| Wittig Reaction (non-stabilized) | Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | n-BuLi, NaH | 1-Chloro-4-fluoro-2-vinylbenzene |

| Wittig Reaction (stabilized) | Phosphorus Ylide | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Base (e.g., NaOEt) | Ethyl (E)-3-(5-chloro-2-fluorophenyl)acrylate |

Mechanisms of Nucleophilic Displacement Reactions on the Activated Fluorine Atom

Beyond reactions at the carbonyl group, this compound is a substrate for nucleophilic aromatic substitution (SNAr). In this molecule, the fluorine atom is significantly activated towards displacement by nucleophiles. The primary mechanism for this transformation is the addition-elimination pathway.

The activation of the fluorine atom is due to the strong electron-withdrawing effect of the aldehyde group located in the para position. This positioning is critical, as it allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex formed during the reaction. The reaction is initiated by the attack of a nucleophile (e.g., an amine or an alkoxide) on the carbon atom bearing the fluorine. This is typically the rate-determining step. The resulting negatively charged intermediate is stabilized by delocalization of the charge onto the oxygen atom of the aldehyde group. In the final, rapid step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

Fluorine is an excellent leaving group in SNAr reactions, often better than chlorine or bromine. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.

Investigation of Radical Pathways and Photochemical Transformations

The photochemistry of benzaldehyde (B42025) and its derivatives is well-documented and can involve several radical pathways. Upon absorption of UV light, benzaldehyde can be excited to a triplet n,π* state. This excited state can initiate various transformations. One common pathway is the homolytic cleavage of the aldehydic C-H bond, generating a benzoyl radical. This radical can then participate in subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.

Halogenated aromatic compounds can also undergo photochemical degradation, which may involve the cleavage of the carbon-halogen bond. For this compound, irradiation with UV light could potentially lead to the formation of aryl radicals through C-Cl or C-F bond scission, although the aldehydic C-H bond is generally more susceptible to cleavage.

Another potential photochemical reaction is the Paternò–Büchi reaction, a [2+2] cycloaddition between an excited carbonyl group and an alkene to form an oxetane. While less common for aromatic aldehydes, this pathway remains a possibility under specific conditions. The presence of halogens can influence the efficiency and pathways of these photochemical reactions by affecting intersystem crossing rates and the stability of radical intermediates.

Applications of 5 Chloro 2 Fluorobenzaldehyde in Advanced Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis

The structural attributes of 5-Chloro-2-fluorobenzaldehyde make it an important intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its application spans the creation of precursors for active ingredients to the construction of complex heterocyclic systems that form the core of many therapeutic compounds.

This compound serves as a critical starting material in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its aldehyde functional group and halogenated aromatic ring allow for sequential chemical modifications to build the complex molecular architectures required for therapeutic efficacy. The presence of chlorine and fluorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final API, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

The compound is extensively used by researchers and chemists to develop novel, biologically active molecules and potential drug candidates. chemimpex.com The synthesis of such molecules often involves multicomponent reactions where three or more precursors react in a single step to form a product that incorporates significant portions of all components. nih.gov This approach, known for its efficiency and atom economy, is a powerful tool for creating diverse molecular libraries for biological screening. nih.govsemanticscholar.org The unique electronic properties of this compound make it a suitable component for these complex, one-pot syntheses. chemimpex.com

Research has specifically highlighted the role of this compound as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of pharmaceutical research aimed at creating agents with improved efficacy and fewer side effects. nih.govresearchgate.net The development of new anti-inflammatory agents is crucial, given the risks associated with existing drugs. nih.gov The molecular framework provided by this aldehyde is instrumental in constructing compounds that can modulate biological pathways associated with pain and inflammation, such as the cyclooxygenase (COX) enzymes. nih.govnih.gov

Table 1: Pharmaceutical Applications of this compound

| Application Area | Description | Target Molecule Class |

| API Precursor | Serves as a foundational chemical for constructing complex Active Pharmaceutical Ingredients. | Varied APIs |

| Drug Candidates | Used in the synthesis of novel molecules for biological screening and drug discovery. | Diverse Bioactive Molecules |

| Therapeutic Agents | A key intermediate in the development of drugs for pain and inflammation management. | Anti-inflammatory & Analgesic Agents |

| Heterocyclic Scaffolds | Provides the chemical backbone for creating core heterocyclic structures like indazoles and quinazolinones. | Indazoles, Quinazolinones |

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of drugs. This compound is a valuable precursor for creating specific heterocyclic systems with proven biological importance.

Indazoles: A practical and efficient method for synthesizing the indazole core involves the condensation reaction of o-fluorobenzaldehydes with hydrazine. researchgate.netnih.gov This reaction effectively forms the bicyclic indazole structure. nih.govacs.org The indazole scaffold is of significant interest in drug discovery, with derivatives showing potential as HIV protease inhibitors, serotonin (B10506) receptor antagonists, and potent pain receptor antagonists. researchgate.net

Quinazolinones: The quinazolinone framework is another biologically significant scaffold that can be synthesized from intermediates derived from this compound. Synthetic routes often involve the cyclization of ortho-substituted benzamides. acs.orgorganic-chemistry.org The aldehyde can be converted into the necessary precursors for these cyclization reactions, leading to the formation of a wide range of 2-substituted quinazolinones with diverse biological activities, including anti-parasitic properties. organic-chemistry.orguantwerpen.be

Contributions to Agrochemical Intermediate Development

Beyond pharmaceuticals, this compound is a key intermediate in the agrochemical sector. chemimpex.com Aldehydes, as a class, are crucial starting materials for producing various pesticides, which are essential for protecting crops and ensuring food security. straitsresearch.com

This compound contributes to the formulation of effective crop protection agents, including pesticides and herbicides. chemimpex.com Fluorine-containing agrochemicals are known to exhibit excellent physiological activities, making fluorinated intermediates like this compound highly valuable. google.com The synthesis of these agrochemicals helps protect crops from pests, diseases, and invasive weeds, thereby improving crop yield and quality. chemimpex.comstraitsresearch.com The agrochemical intermediates market relies on such building blocks for the production of a broad spectrum of insecticides, herbicides, and fungicides that are vital for modern agriculture. straitsresearch.com

Table 2: Agrochemical Applications of this compound

| Application | Product Category | Role of Intermediate |

| Crop Protection | Pesticides, Herbicides | Serves as a building block for the synthesis of active ingredients. chemimpex.com |

| Pest Management | Insecticides | Used to create compounds that target and control insect populations. straitsresearch.com |

| Disease Control | Fungicides | Contributes to the development of agents that prevent and treat fungal diseases in crops. straitsresearch.com |

Applications in Material Science Research

In material science, this compound is utilized as a precursor for developing advanced materials with enhanced properties. chemimpex.com The incorporation of fluorine-containing moieties into polymers and other materials can significantly improve characteristics such as thermal stability, chemical resistance, and specific optical properties.

Fluorinated aromatic compounds are of significant interest in the development of high-performance materials. The presence of fluorine atoms can lower the orbital energy of molecules due to the element's high electronegativity, leading to unique electronic and physical properties. researchgate.net this compound serves as a key intermediate in the synthesis of these specialized aromatic compounds.

Involvement in the Production of Dyes and Pigments

The distinct chemical properties of this compound make it a valuable compound in the synthesis of dyes and pigments. chemimpex.comchemimpex.com Aromatic aldehydes are foundational components in the chromophores of many synthetic colorants. The specific substituents on the aromatic ring, such as chlorine and fluorine, can influence the final color, fastness, and solubility of the dye molecule.

Fluorinated benzaldehydes, in general, are used as precursors to various dyestuffs. google.com The synthesis pathways often involve condensation reactions where the aldehyde group of this compound reacts with other aromatic compounds, such as amines or phenols, to form larger conjugated systems responsible for absorbing light in the visible spectrum. For example, the synthesis of bifunctional azo reactive dyes sometimes involves coupling cyanurated aromatic acids with tetrazotized solutions of aromatic diamines, a process class where substituted aldehydes can play a role in creating the initial building blocks. mjbas.com The resulting dyes can be used for textiles, demonstrating excellent properties such as light and water resistance. guidechem.com

Design and Fabrication of Fluorescent Probes for Chemical and Biological Applications

The unique electronic properties of this compound make it a suitable candidate for designing fluorescent probes used in biological imaging and diagnostics. chemimpex.com Fluorescent probes are molecules designed to detect specific analytes, such as reactive oxygen species or metal ions, by exhibiting a change in their fluorescence properties.

The aldehyde functional group is particularly useful in the design of reaction-based probes. semanticscholar.orgnih.gov These probes often work on a "turn-on" mechanism, where the reaction of the aldehyde with the target analyte leads to the formation of a new, highly fluorescent compound. rsc.orgnih.gov For example, probes have been developed that leverage the reaction between an aldehyde and 2-aminothiophenol (B119425) to produce dihydrobenzothiazole, a process that activates a strong fluorescence response. rsc.orgnih.gov By attaching different fluorophores to a reactive moiety derived from an aldehyde like this compound, probes can be tuned to emit light across the visible to near-infrared spectrum, making them versatile tools for detecting various analytes in complex biological systems. rsc.orgnih.gov

Formation of Schiff Base Compounds and Coordination Complexes

This compound is a key precursor in the synthesis of Schiff bases, which are compounds containing an azomethine or imine (-C=N-) group. These are typically formed through the condensation reaction of an aldehyde with a primary amine. jetir.orgresearchgate.net Schiff bases are highly versatile ligands in coordination chemistry, readily forming stable complexes with a wide array of transition metal ions. researchgate.netscispace.com

The synthesis of Schiff bases from this compound follows a general condensation reaction mechanism. The aldehyde is typically reacted with a primary amine in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid, and the mixture is refluxed to drive the reaction to completion. jetir.org

A representative synthesis could involve reacting this compound with a substituted aniline. The resulting Schiff base, a substituted N-benzylideneaniline, can be isolated as a solid product. The structural confirmation of these synthesized Schiff bases is routinely performed using various spectroscopic and analytical techniques.

FTIR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration peak, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching peak from the aldehyde and the N-H stretching peaks from the primary amine. sapub.org

¹H NMR Spectroscopy: The formation of the Schiff base is evidenced by a singlet peak for the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon atom of the azomethine group provides a characteristic signal, and its chemical shift can be compared to the signal of the carbonyl carbon in the starting aldehyde. For instance, in Schiff bases derived from similar substituted benzaldehydes, the azomethine carbon signal has been observed around δ = 161-163 ppm. mdpi.com

Table 1: Representative Spectroscopic Data for Schiff Base Formation Data is illustrative and based on typical values for analogous compounds.

| Functional Group | Technique | Characteristic Signal/Peak |

|---|---|---|

| Aldehyde (C=O) | FTIR | ~1700 cm⁻¹ |

| Amine (N-H) | FTIR | ~3300-3400 cm⁻¹ |

| Imine (C=N) | FTIR | ~1600-1650 cm⁻¹ |

| Azomethine (CH=N) | ¹H NMR | ~8.0-9.0 ppm (singlet) |

Schiff bases derived from this compound are excellent ligands for forming coordination complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.net These ligands are often multidentate, meaning they can bind to the central metal ion through multiple donor atoms, typically nitrogen and, if present, oxygen or sulfur. researchgate.netsapub.org This chelation results in highly stable metal complexes with well-defined geometries. sapub.org

The synthesis of these complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chloride or nitrate (B79036) salt) in a suitable solvent. The resulting complexes are characterized to determine their structure and properties.

Structural Analysis: Techniques such as elemental analysis, magnetic susceptibility measurements, and spectroscopy (IR, UV-Vis) are used to elucidate the structure of the metal complexes. For example, in the IR spectrum, a shift in the C=N stretching frequency upon complexation indicates the coordination of the imine nitrogen to the metal ion. mdpi.com Based on analytical and spectral data, geometries such as octahedral or tetrahedral are proposed for the complexes. mdpi.comnih.gov

Research Findings: Studies on metal complexes of Schiff bases derived from similar halogenated aldehydes have shown that the metal ion coordinates with the nitrogen of the azomethine group. mdpi.com For instance, research on complexes formed from 2-chlorobenzaldehyde-derived Schiff bases with Co(II), Ni(II), and Cu(II) proposed octahedral structures where the ligand acts as a bidentate donor. mdpi.com The electronic spectra (UV-Vis) of these complexes provide information about the d-d transitions of the metal ions, which helps in confirming the coordination geometry.

Table 2: Common Transition Metals and Geometries in Schiff Base Complexes

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

The study of these transition metal complexes is a vibrant area of research, as these compounds have shown potential applications in catalysis and as antimicrobial agents. nih.govnih.gov

Academic Research on Derivatives and Analogs of 5 Chloro 2 Fluorobenzaldehyde

Synthesis and Biological Activity Profiling of 5-Chloro-2-fluorobenzaldehyde Derivatives

While this compound is a known synthetic building block, specific academic literature detailing the synthesis and biological evaluation of its direct derivatives is limited. However, based on the known reactivity of benzaldehydes, several classes of derivatives can be readily synthesized. The primary reaction pathway involves the condensation of the aldehyde functional group with various nucleophiles. Common derivatives synthesized from analogous benzaldehydes include Schiff bases, chalcones, and hydrazones, which often exhibit a range of biological activities. researchgate.netresearchgate.net

Schiff Bases: Schiff bases, or imines, are synthesized through the condensation of an aldehyde with a primary amine. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net For instance, Schiff bases derived from the related 5-chloro-salicylaldehyde have been synthesized and shown to possess antibacterial and antifungal activities. nih.gov One particularly effective compound from this related series, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, demonstrated significant antimicrobial activity against various bacterial and fungal strains. nih.gov Similarly, Schiff bases derived from fluorinated benzaldehydes and triazoles have been used to create metal complexes (Co(II), Ni(II), Cu(II), and Zn(II)) that exhibit more potent antibacterial activity than the free ligands. nih.gov

Chalcones: Chalcones are another important class of derivatives, typically formed via a Claisen-Schmidt condensation between a benzaldehyde (B42025) and an acetophenone. They serve as precursors for flavonoids and exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netnih.gov For example, a novel chalcone (B49325), (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, was synthesized and identified as a potential antifungal agent, particularly against Aspergillus fumigatus. mdpi.com

Hydrazones: The reaction of aldehydes with hydrazides produces hydrazones, a class of compounds known for a wide range of biological activities. Research on hydrazone derivatives of related heterocyclic systems, such as 5-chloro-2(3H)-benzoxazolinone, has revealed potent anticonvulsant activity, with several compounds in the series showing greater activity than the reference drug phenytoin. nih.gov

While these examples utilize starting materials structurally similar to this compound, they highlight the potential biological activities that could be expected from its derivatives. The presence of the chloro and fluoro substituents on the benzaldehyde ring is expected to influence the electronic properties and lipophilicity of the resulting derivatives, thereby modulating their biological profiles.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of halogenated benzaldehydes, SAR studies typically focus on how different substituents on the aromatic rings affect potency and selectivity.

For Schiff base derivatives, the nature and position of substituents on the phenyl ring significantly influence their antimicrobial activity. Studies on Schiff bases derived from other aldehydes have shown that:

Electron-withdrawing vs. Electron-donating Groups: The biological activity can be modulated by the electronic nature of the substituents. In one study of Schiff bases derived from 2-aminophenol, compounds with electron-donating methoxy (B1213986) groups showed higher inhibitory activity against tested microorganisms than those with electron-withdrawing chloro or nitro groups.

Metal Complexation: The formation of metal complexes with Schiff bases often leads to an enhancement of antibacterial activity compared to the free ligands. nih.gov This is attributed to the chelation theory, where the metal ion reduces the polarity of the central atom, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.

In the case of chalcones, SAR analysis has revealed several key insights:

Substitution Pattern: The position and nature of substituents on both aromatic rings of the chalcone scaffold are critical for activity.

Halogenation: The presence of halogen atoms like chlorine and fluorine can significantly impact the biological activity, often enhancing it. For example, bromo- and chloro-substituted quinazolines derived from chalcone-like precursors displayed potent antitumor activity. nih.gov

For hydrazone derivatives, particularly those with anticonvulsant properties, the substitution on the benzal portion of the molecule is a key determinant of activity. In a series of 5-chloro-2(3H)-benzoxazolinone hydrazones, various substitutions on the benzal ring (such as methoxy, methyl, nitro, and dimethylamino groups) resulted in compounds with higher activity than the standard drug phenytoin. nih.gov

These general SAR principles suggest that for derivatives of this compound, the inherent electron-withdrawing nature of the chlorine and fluorine atoms would be a significant factor in their biological activity. Further derivatization by introducing various other functional groups would allow for the fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for optimizing interaction with biological targets.

Comparative Analysis of Analogous Halogenated Benzaldehydes in Synthetic Applications

The specific placement of halogen atoms on the benzaldehyde ring creates isomers with distinct chemical reactivities and applications. A comparative look at analogs of this compound highlights their unique roles in synthetic chemistry.

Research on 2-Chloro-5-fluorobenzaldehyde and its Synthetic Utilities

2-Chloro-5-fluorobenzaldehyde is a structural isomer of this compound and serves as an important intermediate in the synthesis of various organic compounds. scbt.comnih.govsigmaaldrich.com Its primary utility is as a building block for more complex molecules, particularly in the field of medicinal chemistry. Although detailed, publicly available research on its specific applications is not extensive, its role as a precursor is evident from its commercial availability and use in patent literature for creating heterocyclic structures. For example, it is a known precursor in the synthesis of certain benzoxazole (B165842) derivatives, a class of compounds investigated for a wide range of biological activities including anticancer and antimicrobial effects.

Exploration of 2-Chloro-6-fluorobenzaldehyde (B137617) in Pharmaceutical Research

2-Chloro-6-fluorobenzaldehyde is arguably one of the most significant halogenated benzaldehyde analogs in terms of its application in pharmaceutical manufacturing. ontosight.ainih.gov It is a crucial intermediate in the industrial synthesis of several important drugs and agrochemicals. ontosight.aigoogle.com

Most notably, it is a key precursor for the production of semi-synthetic, penicillinase-resistant penicillins, specifically:

Flucloxacillin: An antibiotic used to treat bacterial infections caused by susceptible Gram-positive organisms. google.comwikipedia.orgmdpi.com

Dicloxacillin: Another beta-lactam antibiotic in the same class, also used for treating staphylococcal infections. wikipedia.org

The synthesis of these pharmaceuticals relies on the specific arrangement of the chloro and fluoro groups in 2-Chloro-6-fluorobenzaldehyde, which facilitates the construction of the final complex antibiotic structures. Beyond pharmaceuticals, it is also utilized in the manufacturing of high-efficiency, low-toxicity fungicides for agricultural use. google.commdpi.com

Studies on Brominated Fluorobenzaldehyde Analogs

Replacing the chlorine atom with bromine in fluorobenzaldehydes opens up different synthetic possibilities, largely due to the different reactivity of the carbon-bromine bond. Brominated fluorobenzaldehyde analogs are valuable intermediates in organic synthesis.

2-Fluoro-5-bromobenzaldehyde: This compound is an important intermediate for pharmaceuticals. google.com Its synthesis from o-fluorobenzaldehyde and a brominating reagent is a key step in creating more complex drug candidates. google.com The challenge in such syntheses often lies in controlling the regioselectivity of the bromination.

3-Bromo-4-fluorobenzaldehyde: This analog is used as an intermediate in the production of pyrethroid insecticides. google.com The synthesis often involves the bromination of 4-fluorobenzaldehyde (B137897).

Synthetic Challenges: The synthesis of brominated analogs can be challenging. For example, the direct dibromination of 2-fluorobenzaldehyde (B47322) is difficult because the aldehyde group is susceptible to oxidation by bromine. researchgate.net This often necessitates the use of protecting groups or alternative synthetic routes to achieve the desired product. researchgate.net

These brominated analogs are frequently used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of complex heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Chloro 2 Fluorobenzaldehyde and Its Reaction Products

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Chloro-2-fluorobenzaldehyde in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, one can map the complete atomic framework and connectivity.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show signals for the aldehydic proton and three aromatic protons. The aldehydic proton (CHO) typically appears as a singlet or a narrow doublet (due to long-range coupling) in the highly deshielded region of the spectrum. The three aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the ¹⁹F nucleus.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound will show seven distinct signals: one for the carbonyl carbon of the aldehyde group, and six for the aromatic carbons. The carbonyl carbon is the most deshielded. The aromatic carbons will exhibit splitting due to coupling with the directly attached fluorine atom (¹JCF) and through multiple bonds (ⁿJCF), which is highly diagnostic.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides high sensitivity. wikipedia.org The spectrum will show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of its electronic environment, and its multiplicity will be determined by coupling to the adjacent aromatic protons (primarily ³JHF).

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) can further establish long-range connectivity, for instance, between the aldehydic proton and the C1 carbon of the ring.

Table 1: Predicted NMR Data for this compound

Interactive Data Table

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (CHO) | ~10.3 | d | ⁴JHF ≈ 1-2 |

| ¹H (H-3) | ~7.3 - 7.5 | dd | ³JHH ≈ 8-9, ³JHF ≈ 9-10 |

| ¹H (H-4) | ~7.6 - 7.8 | ddd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-6 |

| ¹H (H-6) | ~7.9 - 8.1 | dd | ⁴JHH ≈ 2-3, ⁵JHF ≈ 1-2 |

| ¹³C (C=O) | ~188 | d | ³JCF ≈ 3-5 |

| ¹³C (C-1) | ~123 | d | ²JCF ≈ 15-20 |

| ¹³C (C-2) | ~162 | d | ¹JCF ≈ 250-260 |

| ¹³C (C-3) | ~118 | d | ²JCF ≈ 20-25 |

| ¹³C (C-4) | ~135 | d | ³JCF ≈ 8-10 |

| ¹³C (C-5) | ~130 | s | - |

| ¹³C (C-6) | ~128 | d | ⁴JCF ≈ 3-5 |

| ¹⁹F | -110 to -120 | ddd | ³JFH ≈ 9-10, ⁴JFH ≈ 5-6, ⁵JFH ≈ 1-2 |

Note: Predicted values are based on data for analogous compounds such as 2-fluorobenzaldehyde (B47322) and 4-fluorobenzaldehyde (B137897) and established substituent effects. rsc.orgchemicalbook.com Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. The most intense and diagnostic peak is the C=O stretching vibration of the aldehyde group, which is expected in the 1690-1715 cm⁻¹ region for aromatic aldehydes. vscht.cz Other important vibrations include the aldehydic C-H stretch, which typically appears as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹, and the aromatic C-H stretching vibrations above 3000 cm⁻¹. The C-F and C-Cl stretching vibrations give rise to strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹ and 850-550 cm⁻¹, respectively. libretexts.orglibretexts.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the C=C stretching modes, often produce strong signals in the Raman spectrum in the 1400-1610 cm⁻¹ range. The symmetric C=O stretch is also Raman active. The technique is particularly useful for analyzing bulk samples and reaction mixtures in aqueous media.

Table 2: Characteristic Vibrational Frequencies for this compound

Interactive Data Table

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | FT-IR | ~2820, ~2720 | Medium |

| Carbonyl (C=O) Stretch | FT-IR, FT-Raman | 1715 - 1690 | Strong |

| Aromatic C=C Stretch | FT-IR, FT-Raman | 1610 - 1580, 1500 - 1400 | Medium-Strong |

| C-F Stretch | FT-IR | 1270 - 1200 | Strong |

| C-Cl Stretch | FT-IR | 850 - 750 | Strong |

| C-H Out-of-Plane Bend | FT-IR | 900 - 800 | Strong |

Note: Expected ranges are based on established group frequencies for substituted aromatic compounds. vscht.czlibretexts.orglibretexts.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions involving the π-electrons of the benzene (B151609) ring and the carbonyl group. Two primary absorption bands are anticipated:

π → π* Transition: A high-intensity absorption band at shorter wavelengths (typically < 280 nm) arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system.

n → π* Transition: A lower-intensity absorption band at longer wavelengths (typically > 300 nm) corresponding to the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. msu.edu

The presence of halogen substituents on the benzene ring may cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzaldehyde (B42025). shimadzu.com This data is also valuable for selecting an appropriate wavelength for detection in HPLC analysis.

High-Resolution Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities in reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing benzaldehyde derivatives.

A standard method would involve a C18 stationary phase column with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid to ensure sharp peak shapes). ekb.egsielc.com Detection is commonly performed using a UV detector set at one of the absorption maxima (λmax) determined by UV-Vis spectroscopy. This method allows for the accurate determination of purity and the quantification of impurities.

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

Interactive Data Table

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., Start at 40% B, increase to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds and is frequently used to assess the purity of this compound. chemimpex.comthermofisher.comfishersci.ca The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column containing the stationary phase.

For halogenated aromatic compounds, a mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane or a (cyanopropylphenyl)-methylpolysiloxane stationary phase (e.g., DB-624), is often effective. rsc.org A temperature program is used to ramp the column temperature, allowing for the separation of compounds with different boiling points. A Flame Ionization Detector (FID) provides excellent sensitivity for general-purpose quantification. For unambiguous identification of reaction products and impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice, as it provides both retention time and mass spectral data for each separated component. nih.gov

Table 4: Typical GC Parameters for Analysis of this compound

Interactive Data Table

| Parameter | Typical Condition |

| Column | e.g., DB-624 (30 m x 0.25 mm ID, 1.4 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C |

| Detector | FID or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). ijpda.org This technique utilizes columns packed with sub-2 µm particles, which allows for more efficient separation. The smaller particle size leads to a substantial increase in column efficiency, but also results in higher backpressures, necessitating specialized pumping systems capable of operating at up to 15,000 psi (1000 bar). ijpda.orgresearchgate.net

For the analysis of this compound and its reaction products, UPLC provides a powerful tool for separation and quantification. The high resolving power of UPLC is particularly advantageous for separating structurally similar isomers or impurities that may be present in a sample mixture. waters.com The increased speed of UPLC, with analysis times often being reduced by a factor of up to nine compared to HPLC, allows for higher sample throughput, which is crucial in process monitoring and quality control environments. ijpda.orgwaters.com

A typical UPLC method for this compound would involve a reversed-phase separation. Given the aromatic and moderately polar nature of the compound, a C18 column is a suitable stationary phase. ijpda.org The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. d-nb.infosielc.com Detection is typically achieved using a photodiode array (PDA) detector, which can monitor absorbance across a range of wavelengths, allowing for the identification and quantification of the analyte based on its UV spectrum.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| System | ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 30% B to 95% B over 3 minutes |

| Column Temp. | 40 °C |

| Injection Vol. | 1.0 µL |

| Detection | PDA Detector, 254 nm |

| Run Time | 5 minutes |

Hyphenated Techniques (LC-MS)

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing a powerful two-dimensional analytical approach. chemijournal.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, combining the superior separation capabilities of liquid chromatography (HPLC or UPLC) with the high sensitivity and specificity of mass spectrometry for detection and identification. humanjournals.com This technique is invaluable for the characterization of this compound and its reaction products, as it provides not only retention time data but also crucial information about the molecular weight and structure of the analytes. ox.ac.uk

In an LC-MS analysis, the effluent from the LC column is directed into the ion source of the mass spectrometer. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to generate gas-phase ions with minimal fragmentation. lcms.cz These ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

The primary data obtained is the mass of the molecular ion, which confirms the identity of the compound. For this compound (C7H4ClFO), the expected monoisotopic mass is approximately 157.99 Da. nih.gov The presence of chlorine results in a characteristic isotopic pattern, with a peak at M+2 (m/z ≈ 159.99) that is approximately one-third the intensity of the molecular ion peak (M+), providing further confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, yielding structural information about the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Description | Calculated m/z |

|---|---|---|

| [M+H]+ | Protonated Molecular Ion | 159.0007 |

| [M]+ | Molecular Ion (Radical Cation) | 157.9935 |

| [M+2]+ | Isotope Peak (³⁷Cl) | 159.9905 |

| [M-CHO]+ | Fragment (Loss of formyl group) | 129.9992 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state material. researchgate.net This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding the chemical and physical properties of a compound like this compound or its crystalline reaction products. researchgate.netmdpi.com

The process begins with the growth of a high-quality single crystal of the substance, typically through slow evaporation of a solvent. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. nih.gov This diffraction pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

Through complex computational analysis, the diffraction data is used to solve and refine the crystal structure. nih.gov The results yield a detailed molecular model, including the conformation of the molecule and how multiple molecules pack together in the unit cell. For this compound, an XRD study would confirm the planar structure of the benzene ring, the positions of the chloro, fluoro, and aldehyde substituents, and reveal any significant intermolecular interactions such as halogen bonding or π-π stacking that influence the crystal packing. researchgate.netmdpi.com

Table 3: Representative Crystallographic Data Obtained from a Single-Crystal XRD Study

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₇H₄ClFO | C₇H₄ClFO |

| Formula Weight | 158.56 | 158.56 |

| Crystal System | e.g., Monoclinic | Monoclinic |

| Space Group | e.g., P2₁/n | P2₁/n |

| a (Å) | Unit cell dimension | 7.871 |

| b (Å) | Unit cell dimension | 15.968 |

| c (Å) | Unit cell dimension | 11.980 |

| β (˚) | Unit cell angle | 100.28 |

| Volume (ų) | Unit cell volume | 1481.4 |

| Z | Molecules per unit cell | 4 |

| Density (calc.) | Calculated crystal density | 1.486 g/cm³ |

| R-factor | Index of refinement quality | < 0.05 |

Note: Example values are illustrative and based on a similar small organic molecule structure for context. mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Complex Characterization)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. mt.com Thermogravimetric Analysis (TGA) is a particularly useful technique for characterizing compounds like this compound and its derivatives. TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). gatech.eduaurigaresearch.com

The resulting data, plotted as mass versus temperature, is called a thermogram. aurigaresearch.com This plot provides critical information about the thermal stability of the compound, its decomposition temperature, and the composition of complex materials. particle.dk For a pure, volatile compound like this compound, a TGA scan would show a single, sharp mass loss step corresponding to its vaporization or boiling point. The temperature at which this mass loss begins indicates the onset of thermal instability or volatilization. mt.comlibretexts.org

For reaction products or complexes involving this compound, TGA can reveal a multi-step decomposition profile. libretexts.org For instance, an initial mass loss at a lower temperature might correspond to the loss of a solvent molecule, while subsequent mass loss events at higher temperatures would indicate the decomposition of the organic ligand or the final breakdown of the complex. particle.dk The percentage of mass lost at each step allows for quantitative analysis of the material's composition. aurigaresearch.com

Table 4: Hypothetical TGA Data for a Reaction Product of this compound

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 50 - 120 | 5.0% | Loss of adsorbed/bound solvent (e.g., water) |

| 220 - 280 | 45.0% | Decomposition and loss of organic ligand |

| > 400 | 20.0% | Further decomposition of intermediate |

| Residue at 600 °C | 30.0% | Stable inorganic residue |

Environmental and Safety Considerations in the Research and Industrial Handling of 5 Chloro 2 Fluorobenzaldehyde

Ecotoxicity Studies of Fluorinated Aromatic Aldehydes

Fluorinated aromatic aldehydes are a subject of environmental scrutiny due to the general characteristics of organofluorine compounds. While specific ecotoxicity data for 5-Chloro-2-fluorobenzaldehyde is not extensively available in public literature, the behavior of related halogenated benzaldehydes provides critical insights. The environmental fate of these compounds is significantly influenced by physical properties such as volatility and water solubility. nih.gov

Available data suggests that organofluorines can be more persistent and toxic than their non-fluorinated counterparts. researchgate.net Halogenated compounds, in general, are recognized as industrial by-products and significant environmental pollutants that are resistant to degradation. researchgate.net Their accumulation in the environment poses potential risks to ecosystems and human health. researchgate.netscipub.de The presence of a fluorine atom, in particular, can increase lipophilicity and stability, properties that are of interest in various applications but also raise concerns about environmental persistence. ontosight.ai

The study of other halogenated benzaldehydes indicates that properties like vapor pressure and solubility are key determinants of their environmental mobility. nih.gov Higher volatility can lead to atmospheric transport over long distances, while water solubility influences the potential for biodegradation versus accumulation in aquatic systems. nih.gov Aldehydes as a chemical class are known to be highly reactive molecules that can be cytotoxic. nih.gov

Table 1: Physical Properties Influencing Environmental Fate of Halogenated Benzaldehydes

| Compound | Volatility | Water Solubility | Key Implication for Environmental Fate |

| 4-chlorobenzaldehyde (B46862) | Data available nih.gov | Data available nih.gov | Higher volatility increases atmospheric transport potential. nih.gov |

| 4-bromobenzaldehyde | Data available nih.gov | Data available nih.gov | Water solubility is crucial for interaction with ecosystems. nih.gov |

| 2,4-dichlorobenzaldehyde | Data available nih.gov | Data available nih.gov | Highly soluble substances are more likely to biodegrade. nih.gov |

This table presents related compounds to illustrate the properties affecting the environmental behavior of halogenated aromatic aldehydes. Specific data for this compound is limited.

Biodegradation and Environmental Persistence Assessments

The persistence of halogenated organic compounds in the environment is a significant concern. researchgate.net Many fluorinated compounds are highly resistant to degradation, which can lead to their accumulation in soil, water, and biological tissues. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high stability and persistence of many organofluorine molecules. onepetro.org This persistence, combined with potential toxicity and the ability to bioaccumulate, challenges society to manage their production and release carefully. researchgate.net

For halogenated benzaldehydes, environmental persistence is a key consideration. These compounds are of anthropogenic origin and can resist natural degradation processes. researchgate.net The combination of chlorine and fluorine substituents in this compound likely contributes to its recalcitrance. While specific biodegradation studies on this compound are scarce, the general behavior of persistent halogenated organic pollutants suggests a low rate of breakdown in the environment. researchgate.netresearchgate.net This persistence necessitates careful management of waste streams to prevent environmental accumulation.

Concerns about the potential biological hazards of fluorinated organic compounds have been raised. researchgate.net Their persistence means that even small, continuous releases can lead to significant environmental loading over time. The history of other persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs), highlights the long-term environmental risks associated with such chemicals. nih.gov

Sustainable Synthetic Practices and Waste Minimization Strategies

In response to the environmental concerns associated with halogenated compounds, there is a growing focus on developing sustainable synthetic methods and effective waste minimization strategies in industrial settings.

For the production of fluorobenzaldehydes, industrial processes have been developed that aim for high yields while minimizing side reactions. google.com One such process involves the reaction of a halogenated benzaldehyde (B42025) with a metal fluoride (B91410) using a specific catalyst, which can be recovered and reused. google.com This approach is valuable for industrial applications as it simplifies post-reaction treatment and reduces waste. google.com The use of readily available starting materials and achieving high yields are also key aspects of sustainable production. google.com

Industrial handling of this compound requires strict adherence to safety and environmental protocols. This includes using the chemical in well-ventilated areas, wearing appropriate personal protective equipment (PPE) like gloves and eye protection, and preventing its release into the environment. fishersci.comtcichemicals.com Proper storage in tightly closed containers in a dry, cool place is essential to maintain chemical integrity and prevent accidental release. fishersci.com

Waste minimization strategies involve both process optimization and end-of-pipe solutions. The development of synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. For any waste generated, it must be disposed of through an approved waste disposal plant to prevent contamination of drains and the wider environment. fishersci.com

Table 2: Sustainable Practices in the Synthesis of Fluorobenzaldehydes

| Practice | Description | Benefit |

| Catalyst Recovery | Utilizing catalysts, such as quaternary phosphonium (B103445) salts, that can be recovered and reused in subsequent reaction batches. google.com | Reduces catalyst waste and lowers production costs. google.com |

| High-Yield Reactions | Employing optimized reaction conditions to maximize the conversion of starting materials to the desired fluorobenzaldehyde product. google.comgoogle.com | Minimizes unreacted starting materials and byproducts, leading to less waste. google.com |

| Simplified After-Treatment | Developing processes that result in a cleaner reaction mixture, making the purification of the product easier and reducing the volume of waste streams. google.com | Lowers the environmental impact of the purification process and improves industrial feasibility. google.com |

| Use of Accessible Materials | Starting with readily available halogenated benzaldehydes to synthesize the target fluorinated compounds. google.comgoogle.com | Enhances the economic viability and accessibility of the manufacturing process. google.com |

Future Research Directions and Emerging Trends for 5 Chloro 2 Fluorobenzaldehyde

Expansion of Applications into Uncharted Scientific and Industrial Domains

While 5-chloro-2-fluorobenzaldehyde is already a key building block in pharmaceuticals, agrochemicals, and materials science, its full potential is yet to be realized. Future research is set to expand its utility into new and innovative domains.

In medicinal chemistry, the fluorinated and chlorinated structure of the compound is a significant asset. The presence of fluorine can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This makes derivatives of this compound promising scaffolds for developing novel therapeutics. Research into benzyloxybenzaldehyde derivatives as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in certain cancers, highlights a potential new avenue for targeted cancer therapy.

In materials science, the compound can be incorporated into advanced polymer formulations to improve properties such as thermal stability and chemical resistance. Another emerging application is in the field of fluorescent probes and dyes. The unique electronic properties conferred by the halogen substituents can be harnessed to design novel fluorophores for biological imaging and diagnostics.

| Domain | Potential Future Application | Rationale |

| Oncology | Selective ALDH1A3 Inhibitors | Derivatives may target specific enzymes overexpressed in cancer cells. |

| Advanced Polymers | High-Performance Monomers | Incorporation can enhance thermal and chemical resistance. |

| Medical Diagnostics | Novel Fluorescent Probes | Halogen substitution can be used to fine-tune photophysical properties for imaging. |

| Agrochemicals | Next-Generation Pesticides | The compound serves as a scaffold for developing more effective and targeted agrochemicals. |

Integration of Advanced Experimental and Computational Methodologies

The discovery and optimization of reactions involving this compound will increasingly rely on the synergy between advanced experimental techniques and powerful computational methods. Quantum chemical calculations are becoming indispensable for predicting unknown reactions and understanding complex reaction mechanisms.

Computational approaches like Density Functional Theory (DFT) and automated reaction pathway search methods (e.g., the AFIR method) allow researchers to model transition states and estimate reaction outcomes before committing to resource-intensive lab experiments. This predictive power accelerates the discovery of new synthetic methodologies. Recent advances in computational chemistry enable the study of increasingly complex systems, including the subtle roles of non-covalent interactions and dynamic effects in reaction mechanisms. The integration of quantum mechanics/molecular mechanics (QM/MM) methods further allows for the accurate modeling of reactions within complex environments, such as in enzymatic processes.

These computational insights guide the design of more effective and targeted experiments, creating a feedback loop that dramatically accelerates the pace of research and development.

| Methodology | Application in Research | Benefit |

| Quantum Chemical Calculations (e.g., DFT) | Predicting reaction pathways and transition state energies. | Enables prediction of unknown reactions and optimization of known ones. |